2-(3,5-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-3,5,7-triyl triacetate
Description
2-(3,5-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-3,5,7-triyl triacetate is a synthetic benzopyran derivative characterized by a 4-oxo chromene core substituted with a 3,5-dimethoxyphenyl group at position 2 and acetylated hydroxyl groups at positions 3, 5, and 6.
Properties
CAS No. |
62008-20-2 |
|---|---|
Molecular Formula |
C23H20O10 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[3,5-diacetyloxy-2-(3,5-dimethoxyphenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C23H20O10/c1-11(24)30-17-9-18(31-12(2)25)20-19(10-17)33-22(23(21(20)27)32-13(3)26)14-6-15(28-4)8-16(7-14)29-5/h6-10H,1-5H3 |
InChI Key |
BWDBKJRBYKIBIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=CC(=C3)OC)OC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dimethoxybenzaldehyde with a suitable chromene precursor under acidic conditions. The resulting intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The acetate esters can be hydrolyzed to form the corresponding hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromenes.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and acetate esters play a crucial role in its binding affinity and reactivity. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold Comparison
The benzopyran core distinguishes this compound from analogs like benzofurans or thiophene derivatives. For example:
Key Insight : The benzopyran core may confer distinct electronic and steric properties compared to benzofuran or thiophene analogs, influencing binding to biological targets like cytochrome P450 enzymes. The triacetate groups likely modulate solubility and hydrolysis kinetics relative to free hydroxyl or carboxylate substituents.
Functional Group and Bioactivity Analysis
- 3,5-Dimethoxyphenyl Group: Present in all three compounds, this moiety is associated with enhanced binding to aromatic enzyme pockets. In DMPVT, it contributes to potent inhibition of P450 1B1 (IC₅₀ = 2 nM) via non-competitive mechanisms . The target compound’s benzopyran scaffold may alter this interaction due to its larger planar structure.
- Acetate vs. Methoxy/Carboxylate Groups : The triacetate in the target compound increases lipophilicity (logP >3 predicted) compared to S3’s polar carboxylate or DMPVT’s methoxy groups. This could enhance cellular uptake but reduce aqueous solubility.
Research Implications and Gaps
Future studies should:
Evaluate its enzyme inhibition kinetics (e.g., against P450 isoforms).
Optimize synthesis using Bi(OTf)₃ or similar Lewis acids for scalability .
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